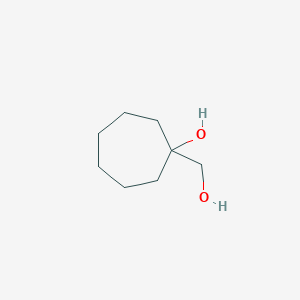

1-(Hydroxymethyl)cycloheptan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

74397-19-6 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

1-(hydroxymethyl)cycloheptan-1-ol |

InChI |

InChI=1S/C8H16O2/c9-7-8(10)5-3-1-2-4-6-8/h9-10H,1-7H2 |

InChI Key |

MLWQSNXVTYZRLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)(CO)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hydroxymethyl Cycloheptan 1 Ol and Analogous Highly Substituted Cycloheptanols

Strategic Approaches for the Construction of Tertiary Alcohol Centers in Cycloheptane (B1346806) Ring Systems

The creation of a tertiary alcohol on a cycloheptane framework, as seen in 1-(hydroxymethyl)cycloheptan-1-ol, requires precise control over reactivity and stereochemistry. Various synthetic strategies have been developed to address this challenge, ranging from the construction of the cycloheptane ring itself to the specific introduction of the hydroxyl group.

Ring Annulation Strategies for Cycloheptane Scaffold Assembly

Ring annulation reactions are powerful tools for constructing cyclic systems from acyclic or smaller cyclic precursors. scripps.edu These methods are crucial for building the foundational cycloheptane scaffold.

[m+n] Annulation Reactions: These reactions involve the combination of two components, one with 'm' atoms and the other with 'n' atoms, to form a ring. For the synthesis of seven-membered rings, [4+3], [5+2], and [6+1] cycloadditions are particularly relevant. For instance, a [5+2] cycloaddition of a five-carbon unit with a two-carbon unit can yield cycloheptanone (B156872) derivatives, which are precursors to cycloheptanols. nih.gov Similarly, indium-mediated [3+4] and [3+5] annulation reactions have been developed for the synthesis of seven- and eight-membered rings, respectively. tminehan.com A notable example is the rhodium-catalyzed [5+2] cycloaddition of vinylcyclopropanes with alkynes, which efficiently produces cycloheptenones. organic-chemistry.org

Bridged to Fused Ring Interchange: An innovative strategy involves the formation of a bridged bicyclic system via a type two intramolecular Diels-Alder reaction, which is particularly effective for creating seven- and eight-membered rings. nih.gov Subsequent oxidative cleavage of the bridgehead double bond followed by an aldol (B89426) condensation leads to the desired fused cycloheptane ring system. nih.gov

Robinson Annulation Analogs: While the Robinson annulation is a classic method for forming six-membered rings, modifications and analogous strategies can be adapted for larger ring systems. wikipedia.org

The following table summarizes various annulation strategies for cycloheptane synthesis:

| Annulation Strategy | Description | Key Features |

|---|---|---|

| [5+2] Cycloaddition | A five-carbon component reacts with a two-carbon component to form a seven-membered ring. nih.gov | Can be catalyzed by transition metals like rhodium. organic-chemistry.org |

| Indium-Mediated [3+4] Annulation | A three-carbon and a four-carbon fragment are coupled using indium metal. tminehan.com | Offers an environmentally friendlier alternative to tin-mediated processes. tminehan.com |

| Bridged to Fused Ring Interchange | An intramolecular Diels-Alder reaction forms a bridged system, which is then converted to a fused cycloheptane. nih.gov | Allows for stereoselective elaboration of the bridged intermediate. nih.gov |

Stereoselective Synthesis of Cycloheptanol (B1583049) Derivatives via Nucleophilic Addition to Cycloheptanones

Once the cycloheptanone scaffold is in place, the introduction of the hydroxymethyl group to form this compound can be achieved through nucleophilic addition. The key challenge lies in controlling the stereochemistry of the resulting tertiary alcohol.

Grignard and Organolithium Reagents: The addition of organometallic reagents, such as methyllithium, to cycloheptanone derivatives is a common method for creating tertiary alcohols. chemicalbook.com The stereoselectivity of this addition can be influenced by the substrate, the reagent, and the reaction conditions.

Asymmetric Synthesis: To achieve high enantiomeric purity, chiral auxiliaries or catalysts can be employed. For example, chiral oxazolidinones have been used to direct the stereochemical outcome of photocycloaddition reactions leading to bicyclo[3.2.0]heptanes, which can be further functionalized. nih.gov

Radical Deconstruction Methodologies for Highly Congested Tertiary Alcohols

Radical chemistry offers a unique approach to synthesizing sterically hindered tertiary alcohols.

acs.orgacs.org Radical Deconstruction of Breslow Intermediates: A recently developed method involves the rearrangement of Breslow intermediates, formed from N-allyl thiazolium salts and benzaldehyde (B42025) derivatives, to produce highly congested tertiary homoallylic alcohols. acs.orgnih.govnih.govchemrxiv.org This process is believed to proceed through a close radical pair that recombines with high regio- and diastereoselectivity. acs.orgnih.gov

Radical Alkylation of Heteroarenes: Tertiary alkyl groups can be introduced into heteroarenes using tert-alkyl oxalate (B1200264) salts derived from tertiary alcohols. acs.org While not directly applicable to the synthesis of this compound, this method highlights the utility of radical precursors derived from tertiary alcohols. acs.org

Principles of Green Chemistry Applied to Cycloheptanol Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.commdpi.com These principles are increasingly being applied to the synthesis of complex molecules like cycloheptanols.

Atom-Economical and Waste-Minimizing Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comscranton.eduprimescholars.com

Rearrangement and Addition Reactions: Reactions with high atom economy, such as rearrangements and additions, are preferred. scranton.edu For example, catalytic redox cycloisomerization of propargyl alcohols provides an atom-economical route to functionalized cycloalkanes. nih.gov

Catalytic Processes: The use of catalysts, especially in small quantities, is a cornerstone of green chemistry as it reduces waste compared to stoichiometric reagents. nih.gov For instance, a ruthenium-catalyzed redox isomerization followed by an intramolecular Michael addition offers a high-yielding, one-pot synthesis of cycloalkanes. nih.gov

The following table highlights the atom economy of different reaction types:

| Reaction Type | Atom Economy | Reason |

|---|---|---|

| Rearrangement | 100% | All atoms of the reactant are incorporated into the product. scranton.edu |

| Addition | Generally High | Most or all atoms of the reactants are incorporated into the product. scranton.edu |

| Substitution | Lower | Involves the replacement of one group with another, generating byproducts. scranton.edu |

| Elimination | Lower | Atoms are removed from a molecule, leading to the formation of byproducts. scranton.edu |

Development and Application of Biocatalytic Transformations in Cycloheptanol Synthesis

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods. nih.govnih.govmdpi.com

Enzymatic Reductions: Enzymes such as alcohol dehydrogenases and ketoreductases can stereoselectively reduce ketones to chiral alcohols under mild conditions. nih.goventrechem.com Plant-based biocatalysts, like those found in Daucus carota (carrot), have also been shown to effectively reduce prochiral compounds with high enantioselectivity. nih.gov

Cascade Reactions: Combining multiple enzymatic or chemo-enzymatic steps in a one-pot process, known as a cascade reaction, can significantly improve efficiency and reduce waste. nih.govrsc.org This approach mimics the metabolic pathways found in nature.

Sustainable Solvents: Biocatalytic reactions are often performed in water or other environmentally benign solvents, further contributing to their green credentials. rsc.org

The advantages of biocatalysis in organic synthesis are summarized below:

| Advantage | Description |

|---|---|

| High Selectivity | Enzymes exhibit high chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups. nih.gov |

| Mild Reaction Conditions | Biocatalytic reactions typically occur at or near ambient temperature and pressure, reducing energy consumption. nih.govrsc.org |

| Environmental Benignity | Enzymes are biodegradable and reactions are often run in aqueous media, minimizing the use of hazardous organic solvents. nih.govrsc.org |

Innovations in Environmentally Benign Solvent Systems for Cycloheptanol Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, toxic, and derived from petrochemical sources, contributing to air pollution and other environmental hazards. researchgate.netresearchgate.net Consequently, significant research has been directed towards identifying and implementing greener alternatives in organic synthesis. researchgate.netresearchgate.net

Environmentally benign solvents are characterized by their low toxicity, high biodegradability, derivation from renewable resources, and ease of recycling. wikipedia.orgiaph.in Water, being non-toxic and readily available, is an attractive green solvent, and its use in organic reactions is a key area of green chemistry. wikipedia.orgrsc.org Other promising green solvents include alcohols like ethanol (B145695) and butanol, which can be produced from biomass, and esters such as ethyl acetate (B1210297), known for its low toxicity. wikipedia.orgsigmaaldrich.com Supercritical fluids, particularly supercritical carbon dioxide (sc-CO₂), offer another alternative, behaving as a solvent with tunable properties that can facilitate reactions and product separation. researchgate.netrsc.org

Bio-based solvents, derived from the processing of agricultural crops, are gaining traction as sustainable replacements for petroleum-derived solvents. sigmaaldrich.com These solvents, such as those derived from lipids or carbohydrates, often have favorable environmental profiles and can be seamlessly integrated into existing chemical processes. wikipedia.orgsigmaaldrich.com For instance, solvents like γ-Valerolactone (GVL) and dimethyl isosorbide, derived from biomass, are emerging as viable green alternatives. sigmaaldrich.com The use of eucalyptol, a terpene derived from eucalyptus, has been demonstrated as a green solvent in the synthesis of pyridines, showcasing the potential of bio-solvents in heterocyclic chemistry, a field with parallels to carbocyclic synthesis. mdpi.com

The application of these green solvent systems to the synthesis of cycloheptanols, while not yet extensively documented for the specific target compound this compound, can be inferred from their successful use in analogous chemical transformations. The principles of "Safer Solvents and Auxiliaries" and the "Use of Renewable Feedstocks," two of the twelve principles of green chemistry, are directly addressed by the adoption of these innovative solvent systems. sigmaaldrich.com

Table 1: Examples of Environmentally Benign Solvents and their Green Characteristics

| Solvent | Classification | Key Green Characteristics | Potential Application in Cycloheptanol Synthesis |

| Water | Inorganic | Non-toxic, non-flammable, renewable. wikipedia.orgrsc.org | Aqueous-phase reactions, biphasic catalysis. rsc.org |

| Ethanol | Bio-based | Renewable feedstock, biodegradable, low toxicity. wikipedia.orgsigmaaldrich.com | As a reaction medium and for extractions. sigmaaldrich.com |

| Ethyl Acetate | Bio-based option | Low toxicity, biodegradable, can be derived from renewable resources. sigmaaldrich.com | Replacement for more toxic solvents like dichloromethane (B109758) in chromatography and extraction. researchgate.net |

| Supercritical CO₂ | Supercritical Fluid | Non-toxic, non-flammable, allows for easy product separation. researchgate.netrsc.org | Homogeneous or biphasic catalysis, extractions. rsc.org |

| γ-Valerolactone (GVL) | Bio-based | Derived from biomass, biodegradable, high boiling point. sigmaaldrich.com | High-temperature reactions, biomass processing. |

| Eucalyptol | Bio-based (Terpene) | Derived from eucalyptus, biodegradable. mdpi.com | Niche applications where its specific solvent properties are advantageous. mdpi.com |

Efficient Catalytic Methodologies for Sustainable Cycloheptanol Production

Catalysis is a cornerstone of green chemistry, offering pathways to chemical transformations with high efficiency, selectivity, and reduced waste generation. rsc.org The development of sustainable catalytic methods for the synthesis of cycloheptanols and their analogues is an active area of research, with a focus on heterogeneous catalysts, biocatalysis, and the use of earth-abundant metals. mdpi.commpg.de

Heterogeneous catalysts are particularly attractive for sustainable processes due to their ease of separation from the reaction mixture, which allows for their recovery and reuse. mdpi.com For the synthesis of cyclohexanols, which are structurally similar to cycloheptanols, several innovative heterogeneous catalytic systems have been developed. For example, Mn-ZSM-5, a manganese-doped zeolite, has shown high selectivity in the oxidation of cyclohexane (B81311) to a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions. mdpi.com Another example is the use of a Zn-promoted Cu/Al₂O₃ catalyst for the hydrogenation of cyclohexyl acetate to cyclohexanol and ethanol, demonstrating excellent stability and reusability over multiple cycles. rsc.org

Electrocatalysis represents another promising sustainable approach, where reactions are driven by electricity, often under mild conditions. The electrocatalytic hydrogenation of phenols to cyclohexanol has been achieved with high efficiency using dispersed metal catalysts such as Pt/C, Ru/C, and Pd/C in aqueous electrolytes. researchgate.net This method avoids the need for high-pressure hydrogen gas and can be powered by renewable electricity sources.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. nih.govnih.gov Enzymes can be engineered to perform specific transformations with high enantioselectivity, which is crucial for the synthesis of chiral pharmaceuticals. mdpi.comyoutube.com For the synthesis of chiral alcohols, oxidoreductases are commonly employed for the asymmetric reduction of ketones. mdpi.com The concept of multifunctional biocatalysts, where a single enzyme can catalyze multiple reaction steps, is also emerging as a powerful tool for streamlining synthetic processes. nih.gov While specific biocatalytic routes to this compound are not yet established, the principles of biocatalysis are broadly applicable to the synthesis of functionalized alcohols.

Table 2: Performance of Sustainable Catalytic Systems in the Synthesis of Cyclohexanol (as an analogue to Cycloheptanol)

| Catalytic System | Reactant | Product | Solvent/Conditions | Conversion (%) | Selectivity (%) | Reference |

| Mn-ZSM-5 | Cyclohexane | Cyclohexanol/Cyclohexanone | Hydrogen Peroxide | 19.5 - 30.7 | 94.1 - 97.4 | mdpi.com |

| Cu₂Zn₁.₂₅/Al₂O₃ | Cyclohexyl Acetate | Cyclohexanol | Liquid Phase Hydrogenation | 93.9 | 97.1 | rsc.org |

| Pt/C | Phenol | Cyclohexanol | Aqueous Electrolyte (Electrocatalysis) | 100 | High | researchgate.net |

| Ru/C | Guaiacol | Cyclohexanol derivative | Aqueous Electrolyte (Electrocatalysis) | 83 - 96 | 45 - 53 | researchgate.net |

Advanced Spectroscopic Characterization of 1 Hydroxymethyl Cycloheptan 1 Ol and Cycloheptane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. For cycloheptane (B1346806) derivatives, with their inherent conformational flexibility, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable for a complete understanding of their structure and dynamics.

Application of High-Resolution 1D NMR (¹H, ¹³C) for Chemical Shift and Coupling Constant Analysis

High-resolution 1D NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectra, provides fundamental information about the chemical environment of each nucleus within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a cycloheptane derivative like 1-(hydroxymethyl)cycloheptan-1-ol reveals a complex pattern of signals. The chemical shifts (δ) of the protons are influenced by their local electronic environment, including the presence of electronegative oxygen atoms in the hydroxyl groups. The protons of the hydroxymethyl group (CH₂OH) and the hydroxyl proton (OH) typically appear as distinct signals. The cycloheptane ring protons, however, often present as a broad, overlapping multiplet due to the rapid interconversion of various ring conformations at room temperature. Analysis of coupling constants (J-values) between adjacent protons can provide insights into the dihedral angles and, by extension, the preferred conformations of the ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a clearer picture of the carbon framework, with each unique carbon atom typically giving rise to a single peak. For this compound, distinct signals would be expected for the carbon bearing the two hydroxyl groups (C-1), the hydroxymethyl carbon, and the various carbons of the cycloheptane ring. The chemical shifts of these carbons provide valuable information for structural confirmation. For instance, the carbon atom attached to the hydroxyl groups will be significantly downfield shifted due to the deshielding effect of the oxygen atoms.

| Predicted ¹H NMR Data for this compound | |

| Proton Type | Predicted Chemical Shift (ppm) |

| Cycloheptane Ring Protons | Multiplet (broad) |

| Hydroxymethyl Protons (-CH₂OH) | Singlet or Doublet |

| Hydroxyl Protons (-OH) | Singlet (broad) |

| Predicted ¹³C NMR Data for this compound | |

| Carbon Type | Predicted Chemical Shift (ppm) |

| C-1 (bearing two OH groups) | Downfield |

| Hydroxymethyl Carbon (-CH₂OH) | Mid-field |

| Cycloheptane Ring Carbons | Upfield |

Utility of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationship Determination

To unravel the complex spectral data from 1D NMR, a suite of 2D NMR experiments is employed to establish connectivity between atoms and their spatial relationships. sdsu.eduyoutube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduyoutube.com For a cycloheptane derivative, COSY is crucial for tracing the proton-proton connectivities around the seven-membered ring and within the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. sdsu.eduyoutube.com This powerful technique allows for the unambiguous assignment of proton and carbon signals, resolving any overlap present in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining the stereochemistry and preferred conformation of the flexible cycloheptane ring by identifying through-space interactions between protons.

| 2D NMR Technique | Information Gained |

| COSY | ¹H-¹H connectivity (through-bond coupling) sdsu.eduyoutube.com |

| HSQC | ¹H-¹³C one-bond connectivity sdsu.eduyoutube.com |

| HMBC | ¹H-¹³C long-range connectivity (2-3 bonds) sdsu.eduyoutube.com |

| NOESY | ¹H-¹H spatial proximity (through-space) |

Advanced NMR Methods for Detailed Conformational Analysis and Stereochemical Assignment within Flexible Cycloheptane Ring Systems

The inherent flexibility of the cycloheptane ring results in a complex conformational landscape, with several low-energy conformations such as the twist-chair and boat forms being readily accessible. scispace.comslideshare.netbiomedres.us Advanced NMR methods are essential for probing these dynamic processes and determining the predominant conformations and stereochemical arrangements.

Low-temperature NMR studies can "freeze out" the rapid conformational interconversions, allowing for the observation of individual conformers. acs.org By analyzing the coupling constants and NOE data at various temperatures, researchers can gain detailed insights into the geometry and relative populations of different conformations. For substituted cycloheptanes, the substituents can significantly influence the conformational equilibrium, and advanced NMR techniques can precisely map these effects. acs.org

Investigation of Intramolecular Hydrogen Bonding and Tautomeric Equilibria using NMR and IR Spectroscopy

The presence of two hydroxyl groups in this compound raises the possibility of intramolecular hydrogen bonding. This phenomenon, where a hydrogen atom is shared between the two oxygen atoms, can significantly influence the molecule's conformation and reactivity.

NMR Spectroscopy: The chemical shift of the hydroxyl protons in the ¹H NMR spectrum is a sensitive probe for hydrogen bonding. jchemrev.comyoutube.com In the presence of intramolecular hydrogen bonding, the hydroxyl proton signal is often shifted downfield. Variable temperature NMR studies can further confirm this, as the strength of the hydrogen bond can be temperature-dependent.

IR Spectroscopy: Infrared (IR) spectroscopy provides direct evidence for hydrogen bonding. jchemrev.comyoutube.comnih.gov The O-H stretching frequency in the IR spectrum is characteristically broadened and shifted to a lower wavenumber (frequency) when a hydroxyl group is involved in a hydrogen bond. jchemrev.commdpi.com

In some cases, cycloheptane derivatives with hydroxyl and carbonyl functionalities can exist in a tautomeric equilibrium with bicyclic hemiacetals. researchgate.net NMR and IR spectroscopy are crucial for identifying and quantifying the different tautomeric forms present in solution. researchgate.netnih.govnih.govrsc.org

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

While NMR provides detailed information about the structure and dynamics in solution, X-ray crystallography offers a definitive picture of the molecule's conformation in the solid state.

Elucidation of Solid-State Conformations and Disorder in Cycloheptane Ring Architectures

Single-crystal X-ray diffraction analysis can precisely determine the bond lengths, bond angles, and torsion angles of this compound in its crystalline form. This provides an unambiguous depiction of the preferred solid-state conformation of the seven-membered ring, which is often a twist-chair or a chair-like geometry. scispace.comresearchgate.net

Due to the flexibility of the cycloheptane ring, it is not uncommon to observe conformational disorder in the crystal structure. nih.gov This means that within the crystal lattice, the molecule may exist in more than one distinct conformation. X-ray crystallography can model this disorder, providing insights into the relative energies of the different conformers in the solid state. The analysis of crystal packing can also reveal information about intermolecular interactions, such as hydrogen bonding networks, that stabilize the crystal structure.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of this compound is dictated by a network of intermolecular forces, with hydrogen bonding playing the most critical role. As a diol, the molecule possesses two hydroxyl (-OH) groups, which act as both hydrogen bond donors and acceptors. This dual functionality facilitates the formation of extensive and robust hydrogen-bonding networks that define the crystal lattice.

The primary intermolecular interaction is the O-H···O hydrogen bond. In vicinal diols, these bonds can lead to the formation of various motifs. nih.gov It is highly probable that the hydroxyl groups of adjacent this compound molecules engage in a head-to-tail arrangement, forming chains or more complex three-dimensional frameworks. researchgate.net For instance, the primary alcohol's -OH group of one molecule can donate a hydrogen to the tertiary alcohol's oxygen of a neighboring molecule, and vice-versa, creating a cooperative and stable structure. Studies on other diols have shown that they can form helical hydrogen-bonded structures or networks involving (O-H)₄ cycles. acs.org

The interplay between these strong and weak hydrogen bonds governs the crystal packing efficiency. Molecules with strong intermolecular forces, like the hydrogen bonds in this diol, generally have higher melting and boiling points as more energy is required to overcome these interactions in the solid and liquid phases. lumenlearning.comyoutube.comyoutube.com

Vibrational Spectroscopy (Infrared Spectroscopy) in Functional Group Identification and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within this compound and probing the extent of hydrogen bonding. The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent bonds.

The most prominent feature in the IR spectrum of this diol is the O-H stretching vibration. Due to extensive intermolecular hydrogen bonding in the condensed phase, this band appears as a very broad and intense absorption in the region of 3200–3500 cm⁻¹. acs.orgrsc.org The broadening of the peak is a direct consequence of the ensemble of different hydrogen bond strengths and geometries present in the sample at any given moment. khanacademy.orgquora.com In dilute, non-polar solutions where intermolecular interactions are minimized, a sharper, less intense "free" O-H stretching band would be expected at a higher frequency, typically around 3600-3650 cm⁻¹. acs.org The significant shift to a lower wavenumber and the broadening in the condensed phase are definitive evidence of strong hydrogen bonding. quora.com

The spectrum also displays characteristic C-O stretching vibrations. Given the presence of both a primary (C-CH₂-OH) and a tertiary (C-C(OH)-C) alcohol, absorptions are expected in the 1000–1260 cm⁻¹ range. rsc.org Typically, C-O stretching for primary alcohols appears around 1050 cm⁻¹, while for tertiary alcohols, it is found closer to 1150 cm⁻¹. Therefore, a strong, likely complex band system in this region would be indicative of the two different types of C-O bonds.

The cycloheptane ring gives rise to C-H stretching and bending vibrations. The C-H stretching vibrations of the CH₂ groups in the ring are expected just below 3000 cm⁻¹, typically in the 2850–2960 cm⁻¹ range. The CH₂ scissoring (bending) vibrations usually appear around 1465 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| O-H Stretch (Hydrogen-bonded) | Alcohol (-OH) | 3200 - 3500 | Strong, Broad | The broadness indicates extensive intermolecular hydrogen bonding. |

| C-H Stretch | Cycloalkane (-CH₂) | 2850 - 2960 | Medium to Strong | Characteristic of sp³ C-H bonds in the cycloheptane ring. |

| C-H Bend (Scissoring) | Cycloalkane (-CH₂) | ~1465 | Medium | Typical for methylene (B1212753) groups in a ring. |

| C-O Stretch (Tertiary) | Tertiary Alcohol | ~1150 | Strong | Corresponds to the C-O bond of the cycloheptanol (B1583049) moiety. |

| C-O Stretch (Primary) | Primary Alcohol | ~1050 | Strong | Corresponds to the C-O bond of the hydroxymethyl group. |

Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides crucial information for confirming the molecular weight of this compound and elucidating its structure through the analysis of its fragmentation patterns. The molecular formula of the compound is C₇H₁₄O₂, giving it a molecular weight of approximately 144.21 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would appear at m/z 144. However, for alcohols, this peak is often weak or entirely absent due to the facile loss of neutral molecules. libretexts.orgcreative-proteomics.com

The fragmentation of this compound is expected to be dominated by pathways characteristic of alcohols and cyclic compounds.

Key fragmentation pathways include:

Loss of Water (Dehydration): A common fragmentation for alcohols is the elimination of a water molecule (H₂O, mass 18). This would result in a significant peak at m/z 126 (M-18). This ion could potentially undergo further rearrangement and fragmentation.

Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atom is a major fragmentation route. For this compound, there are two primary sites for alpha-cleavage:

Loss of the hydroxymethyl radical (•CH₂OH): Cleavage of the bond between the cycloheptane ring and the hydroxymethyl group would result in the loss of a •CH₂OH radical (mass 31). This would generate a stable tertiary carbocation at m/z 113.

Ring Opening: Alpha-cleavage of a C-C bond within the ring adjacent to the tertiary hydroxyl group can initiate a series of complex ring-opening fragmentations. creative-proteomics.comwhitman.edu This can lead to the formation of various smaller fragment ions.

Loss of an Ethyl or Propyl Group: Fragmentation of the cycloheptane ring itself can lead to the loss of neutral alkene fragments, such as ethene (C₂H₄, mass 28) or propene (C₃H₆, mass 42), a characteristic pathway for cycloalkanes. youtube.com For instance, a retro-Diels-Alder-type fragmentation is common for cyclic alkenes derived from initial fragmentation. whitman.edu The loss of an ethyl group (mass 29) from the ring structure could also occur.

The resulting mass spectrum would likely be a composite of peaks corresponding to these and other, more complex, fragmentation and rearrangement pathways. The base peak, or the most intense peak in the spectrum, would correspond to the most stable fragment ion formed. For cyclic alcohols, a complex ring cleavage often leads to a prominent peak at m/z 57. whitman.edu

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 144 | [C₇H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) - Likely weak or absent |

| 126 | [C₇H₁₀O]⁺˙ | Loss of H₂O (Dehydration) |

| 113 | [C₇H₁₃O]⁺ | Loss of •CH₂OH (Alpha-cleavage) |

| 97 | [C₇H₁₃]⁺ | Likely from loss of both hydroxyl groups and a hydrogen. Observed in cycloheptane MS. copernicus.org |

| 85 | [C₆H₁₃]⁺ | Complex ring fragmentation/rearrangement |

| 57 | [C₄H₉]⁺ | Common fragment for cyclic alcohols, possibly the base peak. whitman.edu |

Computational Chemistry and Theoretical Studies on 1 Hydroxymethyl Cycloheptan 1 Ol and Cycloheptanols

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

The stability of the molecule is intricately linked to its electronic structure. DFT calculations can predict the relative energies of different conformers, identifying the most stable arrangements of the cycloheptane (B1346806) ring and the substituent groups. Reactivity can be predicted by examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). preprints.org The energy and shape of these orbitals indicate how the molecule will interact with other reagents. For instance, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). preprints.org Reactivity descriptors derived from these calculations, such as global hardness and electrophilicity index, can further quantify the molecule's reactivity. preprints.org In the context of 1-(hydroxymethyl)cycloheptan-1-ol, these calculations would help predict sites susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative Reactivity Descriptors for a Cycloheptanol (B1583049) System (Theoretical Values)

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | +1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity. |

| Global Hardness (η) | 3.85 eV | Measures resistance to change in electron distribution. preprints.org |

This table provides theoretical values for a generic cycloheptanol to illustrate the type of data obtained from quantum chemical calculations. Actual values for this compound would require specific calculations.

Detailed Analysis of Conformational Landscapes and Pseudorotation Dynamics of Cycloheptane Rings

The seven-membered cycloheptane ring is known for its conformational flexibility, existing in a variety of non-planar forms to alleviate angle and torsional strain. libretexts.org The two most recognized families of conformations are the chair/twist-chair and the boat/twist-boat. scispace.comresearchgate.net The twist-chair conformation is generally considered the most stable for cycloheptane itself. researchgate.net The energy differences between these conformers are often small, leading to a complex potential energy surface with multiple minima and low barriers for interconversion.

Table 2: Relative Energies of Cycloheptane Conformers (Theoretical Values)

| Conformation | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Twist-Chair | 0.00 | Generally the most stable conformer. researchgate.net |

| Chair | ~1.5 | Higher in energy than the twist-chair. |

| Twist-Boat | ~2.0 | Part of the flexible boat series. scispace.com |

These are approximate theoretical values for the parent cycloheptane ring. The presence of substituents in this compound would alter these relative energies.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to interpret experimental spectra and confirm molecular structures.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, for both ¹H and ¹³C, is a common application of computational chemistry. nih.govmdpi.com Methods like Gauge-Including Atomic Orbital (GIAO) combined with DFT can provide accurate predictions of chemical shifts. nih.gov For this compound, these calculations would predict distinct signals for each unique carbon and proton environment. The chemical shifts would be influenced by the local electronic environment, the conformation of the ring, and the presence of the electronegative oxygen atoms. For example, the carbon atom bonded to the two oxygen atoms (C1) would be expected to have a significantly higher ¹³C chemical shift compared to the other ring carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C1 (quaternary, with -OH and -CH₂OH) | 75-85 | Deshielded by two electronegative oxygen atoms. |

| -CH₂OH (hydroxymethyl carbon) | 60-70 | Deshielded by the attached hydroxyl group. |

| C2, C7 (adjacent to C1) | 30-40 | Influenced by proximity to the substituted carbon. |

| C3, C6 | 25-35 | Typical range for cycloalkane carbons. |

These are illustrative predictions based on general principles. Actual values would depend on the specific computational method and solvent model used.

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. quimicaorganica.org For this compound, the most characteristic IR absorptions would be the O-H stretching of the two hydroxyl groups, typically appearing as a broad band around 3300-3500 cm⁻¹. The C-H stretching of the cycloheptane ring would be observed just below 3000 cm⁻¹, and the C-O stretching would appear in the 1000-1200 cm⁻¹ region. quimicaorganica.org

Molecular Dynamics Simulations for Understanding Conformational Fluxionality and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static structures and energies, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules based on a force field, providing insights into conformational changes and intermolecular interactions. nih.gov

For this compound, an MD simulation would visualize the pseudorotation of the cycloheptane ring in real-time, showing how the molecule flexes and converts between different chair and boat conformations. biomedres.us Furthermore, in a solution, MD simulations can model the interactions between the diol and solvent molecules, revealing how intermolecular hydrogen bonds are formed and broken. This is crucial for understanding the solvation process and how the solvent might influence the molecule's preferred conformation and reactivity.

Transition State Modeling and Reaction Mechanism Elucidation for Cycloheptanol Transformations

Understanding the mechanism of a chemical reaction requires identifying the transition state—the high-energy point of no return that connects reactants and products. mit.edu Computational chemistry allows for the modeling of these fleeting transition states, which are often impossible to observe experimentally. mit.edu By calculating the structure and energy of the transition state, chemists can determine the activation energy of a reaction, which in turn governs the reaction rate. e3s-conferences.org

For transformations involving cycloheptanols, such as oxidation, substitution, or elimination reactions, transition state modeling can elucidate the step-by-step mechanism. For example, in an Sₙ2 reaction, modeling could confirm the backside attack of the nucleophile. In an elimination reaction, it could distinguish between different possible pathways (e.g., E1 vs. E2). These calculations provide a detailed picture of bond-breaking and bond-forming processes. ucsb.edu

Computational Approaches to Predict and Rationalize Stereoselectivity in Synthetic Processes

Many chemical reactions can produce multiple stereoisomers, and controlling which isomer is formed (stereoselectivity) is a major goal in organic synthesis. Computational methods are increasingly used to predict and explain the stereochemical outcome of reactions. nih.govrsc.org By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which product will be favored. The product formed via the lower-energy transition state will be the major product. rsc.org

For reactions involving this compound or other substituted cycloheptanols, computational models can help rationalize why a particular stereoisomer is formed. nih.gov For instance, in the addition of a reagent to a carbonyl group, the model can show how the existing stereochemistry of the cycloheptane ring directs the incoming reagent to one face of the molecule over the other. Machine learning models, trained on datasets of stereoselective reactions, are also emerging as powerful predictive tools. mpg.de

Investigations of Bond Dissociation Energies and Reactivity Profiles

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (forming two radicals). BDE values are a fundamental measure of bond strength and are crucial for understanding and predicting the course of radical reactions. comporgchem.com Computational methods, such as DFT, can accurately calculate BDEs for various bonds within a molecule. nih.gov

For this compound, calculating the BDEs for the different C-H, C-C, C-O, and O-H bonds would create a detailed reactivity profile. For example, the O-H bonds would have a lower BDE than the C-H bonds, indicating they are more susceptible to homolytic cleavage. Among the C-H bonds, those at the tertiary carbon (C1) or allylic/benzylic positions (if present in derivatives) would likely have lower BDEs, making them more reactive in radical abstraction reactions. This information is vital for predicting the regioselectivity of reactions involving radical intermediates. Computational studies have sometimes challenged experimentally determined BDEs for cycloalkanes, highlighting the predictive power of these theoretical methods. comporgchem.comumn.edunih.gov

Table 4: Typical Bond Dissociation Energies (BDEs) for Alcohols (Illustrative Theoretical Values)

| Bond Type | Typical BDE (kcal/mol) | Significance |

|---|---|---|

| Primary R-CH₂-H | ~100 | High energy required to break. |

| Secondary R₂-CH-H | ~97 | Slightly weaker than primary C-H. |

| Tertiary R₃-C-H | ~94 | Weaker still, more reactive site. |

| R-O-H | ~104 | Strong bond, but polar nature influences reactivity. |

This table provides general BDE values. The specific BDEs for this compound would be influenced by the ring strain and the electronic effects of the substituents.

Advanced Chemical Derivatization and Synthetic Utility of 1 Hydroxymethyl Cycloheptan 1 Ol

Strategic Functional Group Transformations at the Hydroxyl and Hydroxymethyl Sites

The differential reactivity of the primary and tertiary hydroxyl groups in 1-(hydroxymethyl)cycloheptan-1-ol allows for selective chemical transformations. This selectivity is crucial for its use as a synthetic intermediate.

The hydroxyl groups of this compound can be converted into ester and ether derivatives through various established synthetic methods. Esterification can be achieved by reacting the diol with acyl chlorides or carboxylic anhydrides in the presence of a base. The primary hydroxyl group is generally more reactive towards acylation under non-forcing conditions. For instance, selective acylation of the primary hydroxyl group can be achieved using one equivalent of the acylating agent at low temperatures.

Similarly, ether derivatives can be synthesized. For example, treatment with benzyl (B1604629) chloromethyl ether in the presence of samarium(II) iodide can yield alcohol derivatives, which can then undergo further reactions. researchgate.net The synthesis of ether derivatives can also be accomplished under Williamson ether synthesis conditions, where the diol is treated with a strong base to form the alkoxide, followed by reaction with an alkyl halide. The relative reactivity of the hydroxyl groups can be influenced by the choice of base and reaction conditions, allowing for a degree of regioselectivity.

Table 1: Examples of Ester and Etherification Reactions

| Reactant | Reagent | Product Type |

| This compound | Acyl Chloride/Base | Ester |

| This compound | Carboxylic Anhydride/Base | Ester |

| This compound | Benzyl chloromethyl ether/SmI2 | Ether |

| This compound | Alkyl Halide/Base | Ether |

The oxidation of the alcohol functional groups in this compound presents an interesting synthetic challenge due to the presence of both a primary and a tertiary alcohol. The tertiary alcohol is resistant to oxidation under standard conditions. The primary alcohol, however, can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent.

Common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used for the selective oxidation of primary alcohols to aldehydes. For the conversion to a carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are employed. The selective oxidation of the primary hydroxyl group allows for the introduction of new functionalities, further expanding the synthetic utility of this diol.

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 1-Hydroxycycloheptane-1-carbaldehyde |

| Dess-Martin periodinane | 1-Hydroxycycloheptane-1-carbaldehyde |

| Potassium permanganate (KMnO4) | 1-Hydroxycycloheptane-1-carboxylic acid |

| Jones Reagent | 1-Hydroxycycloheptane-1-carboxylic acid |

The conversion of the hydroxyl groups to halogens can be achieved through various halogenating agents. Due to the higher reactivity of the primary hydroxyl group, regioselective halogenation is feasible. For instance, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would preferentially convert the primary alcohol to the corresponding alkyl chloride or bromide.

Recent advancements in halogenation chemistry, such as the use of N-halosuccinimides (NCS, NBS, NIS) in solvents like hexafluoroisopropanol (HFIP), offer mild and highly regioselective methods for halogenating a variety of organic substrates. organic-chemistry.orgresearchgate.net These methods could potentially be applied to achieve selective halogenation of the primary hydroxyl group in this compound, providing a route to valuable halogenated intermediates. organic-chemistry.orgresearchgate.netrsc.orgresearchgate.netnih.gov

Role in the Synthesis of Complex Cyclic, Bridged, and Spiro Architectures

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of more intricate molecular architectures. masterorganicchemistry.com The cycloheptane (B1346806) ring provides a scaffold upon which further ring systems can be constructed. For instance, intramolecular reactions of derivatized forms of this diol can lead to the formation of bicyclic systems.

One potential application is in the synthesis of spiro compounds, where two rings share a single carbon atom. masterorganicchemistry.com The tertiary carbon of the cycloheptane ring bearing the hydroxyl group is a prime candidate to become the spiro center. By transforming the hydroxymethyl group into a suitable reactive moiety, an intramolecular cyclization could be initiated to form a spirocyclic structure.

Furthermore, this diol can be a starting point for creating bridged bicyclic systems. masterorganicchemistry.com Through a series of functional group manipulations and ring-closing reactions, it is conceivable to construct a bridge across the cycloheptane ring, leading to complex polycyclic structures found in various natural products and medicinally important molecules. masterorganicchemistry.comresearchgate.net

Utilization as a Versatile Intermediate in Fine Chemical Synthesis and Advanced Materials Precursors

The derivatives of this compound serve as important intermediates in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. scispace.comnih.gov The introduction of the cycloheptane motif can influence the lipophilicity and conformational properties of a molecule, which are critical for its biological activity. For instance, the synthesis of 1-hydroxymethyl cyclopropyl (B3062369) acetic acid, an important intermediate for the drug montelukast (B128269) sodium, highlights the utility of similar hydroxymethyl-cycloalkanol structures. google.com

In the realm of materials science, diols are fundamental building blocks for the synthesis of polyesters and polyurethanes. The specific structure of this compound, with its cycloheptyl core, can impart unique thermal and mechanical properties to the resulting polymers. While research in this specific application is not extensively documented, the principles of polymer chemistry suggest its potential as a monomer for creating novel materials with tailored characteristics. americanelements.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(hydroxymethyl)cycloheptan-1-ol, and how can reaction conditions be standardized to maximize yield?

- Methodological Answer : Synthesis of cycloheptanol derivatives often involves catalytic hydrogenation or hydroxylation of pre-functionalized cycloheptene precursors. For example, hydrogenation using dual catalysts like Co-NiO (as demonstrated for analogous cyclohexanol derivatives ) can be adapted. Key parameters include temperature (0–25°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Solvent selection (e.g., THF or ethanol) and inert atmospheres (N₂/Ar) are critical to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the hydroxymethyl group’s position and cycloheptane ring conformation. For stereochemical analysis, X-ray crystallography is recommended if single crystals can be obtained (e.g., by slow evaporation in methanol). Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies hydroxyl stretching frequencies (~3200–3600 cm⁻¹) . PubChem’s computational data (InChI keys, SMILES) provide reference for structural validation .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The compound is prone to oxidation due to its hydroxyl groups. Store under inert gas (argon) at 2–8°C in amber glass vials. Stability tests under varying pH (4–9) and temperature (25–40°C) should precede long-term storage. Monitor degradation via HPLC every 3–6 months .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density around the hydroxymethyl group. Transition state analysis identifies steric hindrance from the cycloheptane ring, which may reduce SN2 reactivity compared to smaller rings (e.g., cyclopentanol derivatives ). Compare with experimental kinetic data (e.g., reaction rates with alkyl halides) to validate predictions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for cycloheptanol derivatives?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Perform batch-to-batch reproducibility assays using standardized synthetic protocols . Validate bioactivity (e.g., enzyme inhibition) via dose-response curves (IC₅₀) across multiple cell lines. Cross-reference with structural analogs (e.g., 4-{2-amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile ) to isolate structure-activity relationships .

Q. How can researchers design enantioselective syntheses of this compound?

- Methodological Answer : Chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) or enzymatic resolution (lipases in organic solvents) can achieve enantiomeric excess (>90%). Monitor optical rotation ([α]D²⁵) and chiral HPLC (Chiralpak AD-H column) to quantify enantiopurity. Compare with (1R,2R)-2-(aminomethyl)cyclopentan-1-ol hydrochloride’s stereochemical protocols .

Methodological Guidelines

- Data Reporting : Follow Beilstein Journal guidelines: include detailed experimental procedures (catalyst ratios, solvent volumes) in main text or supplementary materials .

- Safety Protocols : Use PPE (nitrile gloves, goggles) and fume hoods during synthesis. Refer to MSDS guidelines for cyclohexanol derivatives (e.g., spill management, Section 6 of ).

- Ethical Compliance : Avoid unapproved biological testing; adhere to FDA guidelines for preclinical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.